molecular formula C24H21N3O4 B2463705 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea CAS No. 1203046-89-2

1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea

Cat. No.: B2463705
CAS No.: 1203046-89-2
M. Wt: 415.449
InChI Key: ZBDNQPOTKKBFHF-UHFFFAOYSA-N
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Description

1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a pharmacophore in drug design.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the urea linkage: The benzoylated tetrahydroquinoline is reacted with an isocyanate derivative of 1,3-benzodioxole to form the final urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea depends on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)amine: Similar structure but with an amine group instead of a urea linkage.

    1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea is unique due to its specific combination of functional groups, which can impart distinct biological and chemical properties. The presence of both the tetrahydroquinoline and benzodioxole moieties, along with the urea linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c28-23(16-5-2-1-3-6-16)27-12-4-7-17-13-18(8-10-20(17)27)25-24(29)26-19-9-11-21-22(14-19)31-15-30-21/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDNQPOTKKBFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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